molecular formula C14H15N3O B3363922 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one CAS No. 107486-21-5

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one

Cat. No.: B3363922
CAS No.: 107486-21-5
M. Wt: 241.29 g/mol
InChI Key: CGHKJYPBVZBXOP-UHFFFAOYSA-N
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Description

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one is a synthetic organic compound belonging to the class of imidazo[1,2-A]benzimidazoles. This compound is characterized by its unique structure, which includes a fused imidazole and benzimidazole ring system with methyl substitutions at the 2 and 9 positions, and a propanone group at the 3 position. This structural configuration imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,9-dimethylbenzimidazole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial synthesis also emphasizes the importance of cost-effective and environmentally friendly methods, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-A]benzimidazole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

    2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazole: Lacks the propanone group, which may affect its chemical reactivity and biological activity.

    1-(2-Methyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one: Similar structure but with a single methyl substitution, potentially altering its properties.

    9H-Imidazo[1,2-A]benzimidazole derivatives: Various derivatives with different substituents that can influence their chemical and biological behavior.

Uniqueness: 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one is unique due to its specific substitution pattern and the presence of the propanone group, which confer distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-4-12(18)13-9(2)15-14-16(3)10-7-5-6-8-11(10)17(13)14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHKJYPBVZBXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357768
Record name AG-D-23066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107486-21-5
Record name AG-D-23066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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